1-Hexanesulfonamide
Description
Contextualization within Sulfonamide Chemistry
The sulfonamide functional group (-SO2NH2) is a cornerstone of medicinal and industrial chemistry. 1-Hexanesulfonamide, in its non-perfluorinated state, represents a straightforward alkylsulfonamide. The synthesis of such compounds typically involves the reaction of a sulfonyl chloride with ammonia (B1221849) or an amine. These foundational reactions are integral to the study of organic chemistry.
The chemical properties of this compound are dictated by the sulfonamide group, which imparts a degree of acidity to the amide protons and allows for a range of chemical transformations. The perfluorination of the hexane (B92381) chain dramatically alters these properties, significantly increasing the compound's stability and resistance to degradation. This high stability is a direct result of the strong carbon-fluorine bonds.
Significance in Per- and Polyfluoroalkyl Substances (PFAS) Research
The significance of this compound in academic research has surged with the growing concern over PFAS contamination. Specifically, perfluorohexane (B1679568) sulfonamide (PFHxSA) and its derivatives are recognized as important precursors to the highly persistent and bioaccumulative perfluorohexane sulfonic acid (PFHxS). miljodirektoratet.nonih.govindustrialchemicals.gov.au These precursor compounds can undergo transformation in the environment and in biological systems to form the more stable PFHxS. industrialchemicals.gov.au
The presence of PFHxS in the environment is a major concern, and understanding the role of its precursors, such as this compound derivatives, is crucial for tracking pollution sources and developing remediation strategies. miljodirektoratet.no Research has shown that compounds like N-methyl perfluorohexane sulfonamide (N-MeFHxSA) and N-ethyl perfluorohexane sulfonamide (N-EtFHxSA) can be building blocks for a wider range of PFHxS-related compounds. meti.go.jp
The table below outlines some of the key perfluorinated derivatives of this compound that are relevant to PFAS research.
| Compound Name | Abbreviation | Molecular Formula | Role in PFAS Lifecycle |
| Perfluorohexane sulfonamide | PFHxSA / FHxSA | C6H2F13NO2S | Precursor to PFHxS |
| N-methyl perfluorohexane sulfonamide | N-MeFHxSA | C7H4F13NO2S | Precursor to PFHxS |
| N-ethyl perfluorohexane sulfonamide | N-EtFHxSA | C8H6F13NO2S | Precursor to PFHxS |
| N-methyl perfluorohexane sulfonamidoethanol | N-MeFHxSE | C9H8F13NO3S | Precursor to PFHxS |
| N-ethyl perfluorohexane sulfonamidoethanol | N-EtFHxSE | C10H10F13NO3S | Precursor to PFHxS |
Historical Development and Research Trajectories
The history of this compound is intertwined with the broader history of PFAS development and the subsequent discovery of their environmental impact. The synthesis of perfluorinated compounds, including the precursor to this compound, perfluorohexane sulfonyl fluoride (B91410) (PFHxSF), dates back to the mid-20th century through processes like electrochemical fluorination (ECF). meti.go.jpwikipedia.org A 1957 study by Gramstad and Haszeldine detailed a method for producing PFHxSF. meti.go.jp
Initially, the focus was on the industrial applications of these highly stable compounds. However, by the late 20th and early 21st centuries, the research trajectory shifted dramatically towards understanding their environmental fate and toxicity. A significant turning point was the voluntary phase-out of PFOS and related chemicals by their primary manufacturer, 3M, starting in 2000. wikipedia.org This action spurred research into the presence and effects of other PFAS, including PFHxS and its precursors.
The timeline below highlights key milestones in the research and regulation of PFAS, which has driven the increased focus on compounds like this compound.
| Year | Milestone |
| 1957 | Synthesis of perfluorohexane sulfonyl fluoride (PFHxSF) described. meti.go.jp |
| 1997 | 3M reports an annual production of about 227 tonnes of PFHxSF in the US. meti.go.jp |
| 2000-2002 | 3M announces and completes the phase-out of its production of C6, C8, and C10 perfluoroalkyl sulfonic acids and related compounds. meti.go.jpwikipedia.org |
| 2009 | The Stockholm Convention lists PFOS, its salts, and PFOSF in Annex B, restricting their use. wikipedia.org |
| 2015 | An Australian government assessment identifies indirect precursors, including derivatives of this compound, as sources of perfluoroalkyl sulfonates. industrialchemicals.gov.au |
| 2017 | Norway proposes the listing of PFHxS, its salts, and related compounds under the Stockholm Convention. miljodirektoratet.no |
| 2022 | The Conference of the Parties to the Stockholm Convention lists PFHxS, its salts, and PFHxS-related compounds in Annex A for elimination. pops.int |
The development of advanced analytical techniques has been critical to this research trajectory. Methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are now routinely used to detect trace levels of this compound derivatives and other PFAS in various environmental matrices. nih.gov This has allowed for a more comprehensive understanding of their distribution and transformation in the environment.
Structure
3D Structure
Properties
CAS No. |
3144-11-4 |
|---|---|
Molecular Formula |
C6H15NO2S |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
hexane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) |
InChI Key |
RMSHYQAVCSUECE-UHFFFAOYSA-N |
SMILES |
CCCCCCS(=O)(=O)N |
Canonical SMILES |
CCCCCCS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Pathways of 1-Hexanesulfonamide
The creation of the fundamental this compound structure can be achieved through both traditional chemical reactions and modern electrochemical methods.
Conventional Synthetic Routes
A common and established method for synthesizing this compound involves a two-step process starting from hexyl thiocyanate (B1210189). This precursor is first converted to hexanesulfonyl chloride, which is then reacted with ammonia (B1221849) to yield the final product.
A detailed synthetic procedure is outlined in a patent, which describes the initial synthesis of hexyl thiocyanate from the reaction of hexyl bromide with potassium thiocyanate. The subsequent conversion to n-hexanesulfonamide proceeds as follows:
Synthesis of Hexanesulfonyl Chloride: Hexyl thiocyanate is reacted with sulfuryl chloride in the presence of acetic acid and water. The evolving gas is trapped, and after the reaction is complete, excess sulfuryl chloride is neutralized. The resulting hexanesulfonyl chloride is extracted and purified. google.com
Synthesis of n-Hexanesulfonamide: The purified hexanesulfonyl chloride is then reacted with ammonia to produce n-hexanesulfonamide. google.com
For instance, reacting 9.82 g of hexanesulfonyl chloride (0.054 mol) with 0.11 mol of ammonia yields 8.0 g of n-hexanesulfonamide, demonstrating the viability of this route. google.com
| Starting Material | Reagents | Intermediate | Final Product | Yield | Reference |
| Hexyl thiocyanate | 1. Sulfuryl chloride, Acetic acid, Water2. Ammonia | Hexanesulfonyl chloride | n-Hexanesulfonamide | 80.2% (for chloride) | google.com |
Electrochemical Synthesis Approaches for Sulfonamides
Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides, often avoiding harsh reagents and proceeding under mild conditions. These approaches can be broadly applied to the synthesis of various sulfonamides, including this compound.
One innovative approach involves the direct electrochemical coupling of thiols and amines. acs.orgnih.gov This method is driven by electricity, requires no sacrificial reagents or catalysts, and can be completed in a short time, with hydrogen as the only byproduct. acs.orgnih.gov The process involves the anodic oxidation of the thiol and amine, leading to the formation of the sulfonamide.
Another electrochemical strategy is the dehydrogenative synthesis from (hetero)arenes, sulfur dioxide, and amines. nih.gov This metal-free process utilizes the reactivity of the starting materials in a highly convergent reaction. An amidosulfinate intermediate is formed, which acts as both a reactant and a supporting electrolyte. The reaction is initiated by the direct anodic oxidation of the aromatic compound. nih.gov
Furthermore, the electrochemical generation of sulfinyl radicals from sodium salts of sulfinic acids provides another pathway. rsc.org These radicals can then react with primary or secondary amines to form the corresponding sulfonamides in good yields. rsc.org
| Electrochemical Method | Starting Materials | Key Features | Reference |
| Oxidative Coupling | Thiols, Amines | Electricity-driven, no sacrificial reagents, fast reaction time | acs.orgnih.gov |
| Dehydrogenative Synthesis | (Hetero)arenes, SO2, Amines | Metal-free, convergent reaction, amidosulfinate intermediate | nih.gov |
| Sulfinyl Radical Generation | Sodium salts of sulfinic acids, Amines | Generation of reactive sulfinyl radicals | rsc.org |
Derivatization Strategies for Substituted 1-Hexanesulfonamides
The functional properties of this compound can be tuned by introducing various substituents onto the core structure. This can be achieved through reactions at the nitrogen atom or by modifying the hexyl chain.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the sulfonamide group is a key site for derivatization through N-alkylation and N-acylation reactions, leading to a wide range of substituted compounds.
N-Alkylation: The introduction of alkyl groups on the sulfonamide nitrogen can be achieved through various methods. A common approach is the reaction of the sulfonamide with an alkyl halide in the presence of a base. acsgcipr.org More advanced and greener methods include the use of alcohols as alkylating agents, often catalyzed by transition metals like ruthenium or iridium. researchgate.net The Mitsunobu reaction, which utilizes an alcohol, a phosphine (B1218219) reagent, and an azodicarboxylate, is another effective method for N-alkylation of sulfonamides, though it can present challenges in product purification on a large scale. acsgcipr.orgnih.gov For perfluorinated sulfonamides, N-alkylation has been demonstrated with reagents like bromoethanol or through the Mitsunobu reaction. nih.gov
N-Acylation: The N-acylation of sulfonamides introduces an acyl group to the nitrogen atom, forming N-acylsulfonamides. This transformation is a valuable tool in medicinal chemistry and peptide synthesis. rsc.org Various reagents can be employed for N-acylation, including acyl chlorides, active esters, and the use of coupling reagents like phosphonium (B103445) and uronium salts. ontosight.ai A novel, metal-free, visible-light-induced N-acylation of sulfoximines has been developed, which could potentially be adapted for sulfonamides, offering a green and mild synthetic route. rsc.org
| Reaction Type | Reagents/Methods | Resulting Derivative | Key Features | References |
| N-Alkylation | Alkyl halides, Base | N-Alkyl-1-hexanesulfonamide | Conventional method | acsgcipr.org |
| N-Alkylation | Alcohols, Transition metal catalyst (Ru, Ir) | N-Alkyl-1-hexanesulfonamide | Greener alternative | researchgate.net |
| N-Alkylation | Mitsunobu reaction (Alcohol, Phosphine, Azodicarboxylate) | N-Alkyl-1-hexanesulfonamide | Mild conditions, suitable for complex molecules | acsgcipr.orgnih.gov |
| N-Acylation | Acyl chlorides, Active esters, Coupling reagents | N-Acyl-1-hexanesulfonamide | Versatile for medicinal chemistry | rsc.orgontosight.ai |
| N-Acylation | Visible-light photoredox catalysis | N-Acylsulfoximines (potential for sulfonamides) | Metal-free, mild, and green | rsc.org |
Functionalization of the Hexyl Chain
Modification of the hexyl chain of this compound allows for the introduction of functional groups at various positions along the carbon backbone. This can be achieved through C-H activation strategies, which have emerged as powerful tools for the direct functionalization of otherwise unreactive C-H bonds.
Transition metal-catalyzed C-H activation offers a direct and site-selective method for creating new C-C or C-heteroatom bonds. For instance, rhodium-catalyzed ortho-C-H alkylation of aryl sulfonamides has been demonstrated, suggesting the potential for selective functionalization of the hexyl chain if appropriate directing groups are employed. nih.gov Similarly, late-stage diversification of sulfonamides through divergent C-H functionalization has been shown to be a viable strategy for synthesizing a wide range of analogues, including olefination, arylation, alkylation, and halogenation of the alkyl chain. acs.org
Photocatalytic methods also provide a means for the late-stage functionalization of sulfonamides. By converting the sulfonamide to a sulfonyl radical intermediate, it can be combined with various alkene fragments to introduce new functional groups. acs.org
While direct examples of functionalizing the hexyl chain of this compound are not extensively detailed in the reviewed literature, these advanced methodologies for C-H activation and functionalization of sulfonamides in general provide a strong foundation for future synthetic explorations in this area.
Synthesis of Perfluorinated this compound Derivatives
Perfluorinated sulfonamides, including derivatives of this compound, are a significant class of compounds with unique properties. Their synthesis typically starts from a perfluoroalkanesulfonyl fluoride (B91410).
The synthesis of perfluoro-1-hexanesulfonamide (PFHxSA) can be achieved by reacting perfluorohexanesulfonyl fluoride with ammonia. nih.gov An alternative two-step synthesis involves the conversion of the sulfonyl fluoride to a sulfonyl azide (B81097), followed by reduction to the sulfonamide. nih.gov
N-substituted perfluorinated 1-hexanesulfonamides can be prepared by reacting perfluorohexanesulfonyl fluoride with the corresponding primary or secondary amine. nih.gov For example, N-methylperfluorohexane-1-sulfonamide and N,N-diethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide have been synthesized via this route. researchgate.netepa.gov Further derivatization can be achieved, for instance, by alkylating N-alkyl perfluoroalkanesulfonamides with bromoethanol to introduce a hydroxyl group. nih.gov
The electrochemical fluorination of hexanesulfonyl chloride is another method to produce perfluorohexanesulfonyl fluoride, the key precursor for these compounds. pops.int
| Compound | Starting Material | Reagents | Key Features | References |
| Perfluoro-1-hexanesulfonamide (PFHxSA) | Perfluorohexanesulfonyl fluoride | Ammonia | Direct amination | nih.gov |
| Perfluoro-1-hexanesulfonamide (PFHxSA) | Perfluorohexanesulfonyl fluoride | 1. Sodium azide2. Zn/HCl | Two-step synthesis via azide intermediate | nih.gov |
| N-Alkyl-perfluoro-1-hexanesulfonamides | Perfluorohexanesulfonyl fluoride | Primary or secondary amine | Direct N-alkylation | nih.govresearchgate.net |
| N-(2-hydroxyethyl)-N-alkyl-perfluoro-1-hexanesulfonamides | N-Alkyl-perfluoro-1-hexanesulfonamide | Bromoethanol | Introduction of a hydroxyl group | nih.gov |
Reaction Mechanisms of this compound and its Derivatives
The reactivity of this compound is primarily centered around the sulfonamide functional group (-SO₂NH₂), which can participate in reactions as both a nucleophile and an electrophile under different conditions. The presence of the hexyl chain can influence solubility and steric interactions but does not typically participate directly in the primary reaction mechanisms of the sulfonamide moiety.
Nucleophilic Reactivity of the Sulfonamide Moiety
The sulfonamide group possesses nucleophilic character at the nitrogen atom due to the presence of a lone pair of electrons. This nucleophilicity is, however, tempered by the electron-withdrawing nature of the adjacent sulfonyl group. The reactivity of the nitrogen can be enhanced by deprotonation with a base, forming a more potent nucleophilic sulfonamidate anion.
N-Alkylation and N-Acylation:
Primary sulfonamides like this compound can undergo N-alkylation and N-acylation. These reactions typically proceed via an S_N2 mechanism where the sulfonamide anion attacks an alkyl halide or an acyl halide. libretexts.org The acidity of the N-H proton in sulfonamides allows for the formation of the anion, which is a key step in these transformations. libretexts.org For instance, in the Gabriel synthesis of amines, a phthalimide (B116566) anion is used as a nucleophile; similarly, deprotonated sulfonamides can be alkylated. libretexts.org
A general representation of N-alkylation is as follows:
Step 1 (Deprotonation): C₆H₁₃SO₂NH₂ + Base → C₆H₁₃SO₂NH⁻ + Base-H⁺
Step 2 (Nucleophilic Attack): C₆H₁₃SO₂NH⁻ + R-X → C₆H₁₃SO₂NHR + X⁻ (where R is an alkyl group and X is a halide)
Michael Addition Reactions:
Research has demonstrated the ability of alkanesulfonamides to participate in catalytic asymmetric 1,4-addition reactions (Michael additions) to α,β-unsaturated amides. researchgate.net In these reactions, a chiral alkaline metal amide is used as a catalyst to generate a nucleophilic species from the alkanesulfonamide, which then attacks the electrophilic β-carbon of the unsaturated amide. researchgate.net While this study does not specifically use this compound, it establishes a key reactivity pattern for this class of compounds.
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |
| Alkanesulfonamide | α,β-Unsaturated Amide | Chiral Alkaline Metal Amide | β-Sulfonamido Amide | researchgate.net |
Electrophilic Attack Mechanisms
Reaction with Strong Electrophiles:
Amines and their derivatives, including sulfonamides, can react with various electrophiles. idc-online.com For example, the reaction of primary and secondary amines with benzenesulfonyl chloride is the basis of the Hinsberg test, which demonstrates electrophilic attack on the nitrogen atom. idc-online.com In a similar vein, this compound can be attacked by strong electrophiles.
N-Sulfonyliminium Ion Formation:
In the presence of a Lewis or Brønsted acid, the nitrogen of a sulfonamide can be activated. Studies on the Pictet-Spengler reaction have shown that N-sulfonyliminium ions can be generated from a sulfonamide and an aldehyde. usm.edu This intermediate is highly electrophilic and can be attacked by an intramolecular nucleophile. usm.edu This indicates that under acidic catalysis, the sulfonamide nitrogen of a compound like this compound could condense with an aldehyde, leading to an electrophilic intermediate.
| Reactants | Catalyst Type | Intermediate | Subsequent Reaction | Ref. |
| N-sulfonyl amine + Aldehyde | Lewis Acid (e.g., Sc(OTf)₃) or Brønsted Acid | N-sulfonyliminium ion | Intramolecular Cyclization | usm.edu |
Catalytic Transformations Involving this compound (e.g., Hydrazone Formation with Palladium Complexes)
Transition metal catalysis, particularly with palladium, has become a powerful tool for forming new bonds and has been applied to sulfonamide chemistry. While direct evidence for the palladium-catalyzed formation of hydrazones from this compound is not prominent in the reviewed literature, related catalytic transformations highlight the potential for such reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium catalysts are widely used for C-N cross-coupling reactions, which can involve sulfonamide derivatives. acs.org For instance, palladium-catalyzed aminosulfonylation processes have been developed to prepare N-aminosulfonamides from aryl iodides and hydrazines. nih.gov Furthermore, palladium-catalyzed methods exist for the synthesis of aryl sulfonamides from arylboronic acids. nih.gov These reactions proceed through a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination. nobelprize.org
Recently, a palladium-catalyzed three-component reaction between sulfonamides, glyoxylic acid, and arylboronic acids has been developed for the synthesis of α-arylglycine derivatives. frontiersin.org This demonstrates the ability of the sulfonamide N-H bond to participate in palladium-catalyzed multicomponent reactions.
| Reaction Type | Reactants | Catalyst System | Product | Ref. |
| Aminosulfonylation | Aryl Iodide, Hydrazine, SO₂ source | Palladium Catalyst | N-Aminosulfonamide | nih.gov |
| Three-component reaction | Sulfonamide, Glyoxylic acid, Arylboronic acid | Palladium Catalyst | α-Arylglycine derivative | frontiersin.org |
Synthesis of Hydrazones via Palladium Catalysis:
Structural Characterization and Advanced Analytical Techniques
Chromatographic Separation Methods for Research Isolation and Purity Assessment
Chromatographic techniques are essential for the separation, isolation, and purity assessment of 1-Hexanesulfonamide from reaction mixtures or for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the most common LC technique for the analysis of sulfonamides. nih.gov Due to its polarity, this compound is well-suited for reversed-phase HPLC.
A typical reversed-phase HPLC method for the analysis of this compound would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Typical HPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-based gradient from a higher concentration of A to a higher concentration of B |
| Flow Rate | 1.0 mL/min |
This method allows for the separation of this compound from nonpolar impurities and starting materials. For preparative applications, the method can be scaled up to isolate larger quantities of the pure compound. sielc.comsielc.com
Gas Chromatography (GC) can also be used for the analysis of sulfonamides, but it typically requires a derivatization step. nih.gov Sulfonamides are polar and have low volatility, which makes them prone to thermal degradation and poor peak shape in a GC system. jfda-online.com
Derivatization converts the polar N-H groups of the sulfonamide into less polar, more volatile, and more thermally stable derivatives. Common derivatization reagents for sulfonamides include:
Diazomethane or (Trimethylsilyl)diazomethane: For methylation of the sulfonamide nitrogen.
Silylating agents (e.g., BSTFA, TMCS): To form trimethylsilyl (B98337) derivatives.
Acylating agents (e.g., Pentafluoropropionic anhydride): To form acylated derivatives. youtube.comgcms.cz
After derivatization, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.
General GC-MS Conditions for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection | Split/splitless inlet |
| Temperature Program | A temperature ramp from a lower initial temperature to a higher final temperature |
GC-MS provides excellent separation and sensitivity, making it a valuable tool for the trace analysis and confirmation of this compound, particularly in complex matrices. mdpi.com
Crystallographic Analysis of this compound Structures
Crystallographic analysis, particularly single-crystal X-ray diffraction, is a definitive technique for elucidating the three-dimensional atomic arrangement of molecules in their solid state. This analysis provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. While specific crystallographic data for this compound is not detailed in the reviewed literature, analysis of structurally related sulfonamides reveals key characteristics of this functional group.
Studies on various sulfonamide-containing molecules show that the geometry around the sulfur atom is typically tetrahedral. The S–O and S–N bond distances in the sulfonamide moiety are consistently reported in the ranges of 1.41–1.44 Å and 1.64–1.65 Å, respectively. mdpi.comnih.gov The S–C bond length is generally around 1.75 Å. mdpi.comnih.gov The crystal packing of sulfonamides is often dominated by hydrogen bonds, particularly N–H⋯O interactions, which link molecules into supramolecular chains or more complex networks. nih.gov
Table 1: Representative Crystallographic Data for Sulfonamide-Containing Compounds
| Compound/Feature | Crystal System | Space Group | Key Bond Lengths (Å) | Dominant Intermolecular Interactions |
|---|---|---|---|---|
| N-Substituted 1,3,5-Triazinane with Sulfonamide Group mdpi.com | Monoclinic | P21/c | S–O: 1.432–1.436S–N: ~1.642S–C: ~1.758 | C–H···O, C–H···π |
| N,N′-[ethane-1,2-diylbis(oxy)]bis(4-methylbenzenesulfonamide) nih.gov | Not Specified | Not Specified | S–O: 1.417–1.438S–N: ~1.647S–C: ~1.747 | N–H⋯O Hydrogen Bonds |
| [Cu(CHpz3)(PPh3)]+ with BF4- mdpi.com | Monoclinic | P21/c | Cu-N: 2.048–2.114 | Non-classical hydrogen bonds involving the anion |
Quantitative Analytical Methods for Research Applications
Development of Targeted Analytical Methods for Derivatives
Targeted analytical methods are designed for the selective and sensitive quantification of specific, predetermined analytes, such as this compound or its derivatives. High-performance liquid chromatography (HPLC) is a widely employed technique for this purpose, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors. researchgate.net
The development of a targeted method involves several critical steps, including efficient sample extraction, analyte cleanup, chromatographic separation, and detection. For sulfonamides in complex matrices, solid-phase extraction (SPE) is a common and effective cleanup procedure to remove interfering substances. researchgate.net Chromatographic separation is typically achieved using reversed-phase columns, such as a C8 or C18, with a gradient elution of a mobile phase consisting of solvents like acetonitrile, methanol, and acidified water. researchgate.net
Method validation is essential to ensure reliability and includes the assessment of parameters such as linearity, limit of quantitation (LOQ), limit of detection (LOD), recovery, and precision. For example, a validated HPLC method for the determination of 13 sulfonamides in animal casings demonstrated excellent linearity with correlation coefficients (r) between 0.9983 and 0.9996, LOQs in the range of 1.5–2.2 µg/kg, and average recoveries from 65.2% to 85.9%. researchgate.net Such targeted methods are crucial for routine monitoring and quality control in various research and industrial applications.
Table 2: Performance Characteristics of a Targeted HPLC Method for Sulfonamide Analysis researchgate.net
| Parameter | Description |
|---|---|
| Instrumentation | High-Performance Liquid Chromatography (HPLC) |
| Column | ZOBAX Eclipse XDB-C8 |
| Mobile Phase | Gradient elution with acetonitrile/methanol/0.1% acetic acid |
| Cleanup | Oasis MCX Solid-Phase Extraction (SPE) cartridge |
| Linearity (r) | 0.9983–0.9996 |
| Limit of Quantitation (LOQ) | 1.5–2.2 µg/kg |
| Recovery | 65.2% – 85.9% |
| Relative Standard Deviation (RSD) | 2.2% – 7.7% (at 100 µg/kg) |
Non-Targeted Analysis Approaches for Related Compounds
Non-targeted analysis (NTA) is a powerful exploratory strategy used to identify a broad range of chemicals in a sample without prior selection of analytes. mdpi.com This approach is particularly valuable for discovering novel metabolites, degradation products, or unknown contaminants related to a parent compound like this compound. NTA workflows typically utilize high-resolution mass spectrometry (HRMS), coupled with either liquid chromatography (LC) or gas chromatography (GC). nih.gov
In the context of sulfonamide-related compounds, LC-HRMS is a prevalent tool. researchgate.net The process involves acquiring full-scan mass spectra of a sample, followed by sophisticated data processing to detect molecular features, assign putative chemical formulas, and compare fragmentation patterns against spectral libraries or databases for identification. mdpi.comepa.gov For instance, an NTA study on the biotransformation of perfluorohexanesulfonamide (B1313380) (PFHxSA) successfully identified expected products like perfluorohexane (B1679568) sulfonic acid (PFHxS) as well as the previously unreported biotransformation product perfluorohexanesulfinic acid (PFHxSi). mdpi.com
NTA methods can be applied to diverse matrices, from biological fluids to environmental and food samples. mdpi.comresearchgate.net A non-targeted LC-HRMS method developed for screening sulfonamide residues in honey utilized a Full MS/all-ion fragmentation (AIF) acquisition mode to gather comprehensive data, enabling the detection of both known and unknown residues at low µg/kg levels. researchgate.net The confidence in the identification of unknown compounds is often categorized using a scale, where the highest confidence is achieved when the unknown is confirmed against a certified reference standard. nih.gov
Table 3: Comparison of Non-Targeted Analysis (NTA) Methodologies for Sulfonamide-Related Compounds
| Feature | NTA of PFHxSA Biotransformation mdpi.com | NTA of Sulfonamides in Honey researchgate.net |
|---|---|---|
| Technique | LC-HRMS | LC-HRMS |
| Mass Spectrometer | QTOF-MS | Not Specified |
| Ionization Mode | Negative Electrospray (ESI) | Not Specified |
| Acquisition Mode | Information Dependent Analysis (IDA) & SWATH | Full MS / All-Ion Fragmentation (AIF) |
| Separation Column | Not Specified | Hypersil Gold C18 |
| Application | Metabolite characterization in plasma and liver | Screening for known and unknown residues |
| Reported LOQ | Not Applicable | 0.08–0.72 µg/kg |
Use as Analytical Reference Standards
Analytical reference standards are highly purified and well-characterized materials essential for ensuring the accuracy, reliability, and comparability of analytical measurements. usp.org A compound like this compound can serve as a reference standard for both qualitative and quantitative analyses. In qualitative applications, it is used to confirm the identity of an unknown substance by comparing analytical properties such as retention time in chromatography or mass spectra.
In quantitative analysis, reference standards are indispensable for calibration. sigmaaldrich.com By preparing a series of solutions with known concentrations of the standard, a calibration curve can be generated, against which the concentration of the analyte in an unknown sample is determined. researchgate.net The use of official reference standards, such as those from the U.S. Pharmacopeia (USP), provides a direct link to a primary standard and ensures a high degree of analytical rigor that is recognized by regulatory bodies globally. usp.org
To be suitable as a reference standard, a substance must meet stringent criteria. It must possess high purity, be chemically stable under specified storage and handling conditions, and be thoroughly characterized to confirm its identity and purity. sigmaaldrich.com The availability of certified reference standards for this compound and its derivatives is critical for validating analytical methods and ensuring the quality and integrity of research and testing results.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For a compound like 1-Hexanesulfonamide, these calculations could provide valuable insights into its reactivity and stability.
Molecular Orbital Analysis (e.g., Highest Occupied Molecular Orbitals)
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
For sulfonamides in general, the HOMO is often localized on the sulfonamide nitrogen and the aromatic ring (if present), while the LUMO is typically distributed over the sulfonyl group and the aromatic ring. A detailed MO analysis of this compound would require specific calculations that have not been published.
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Due to the flexible hexyl chain, this compound is expected to have a complex potential energy surface with numerous local minima corresponding to different conformers. nih.govnih.gov Computational methods can be used to identify these stable conformers and the energy barriers between them, providing a comprehensive energy landscape. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. mdpi.commdpi.com DFT calculations could be applied to this compound to determine a wide range of properties, including its optimized geometry, vibrational frequencies (which can be compared with experimental infrared and Raman spectra), and various electronic properties like dipole moment and polarizability. For other sulfonamides, DFT has been successfully used to investigate reaction mechanisms and predict spectroscopic properties. researchgate.netnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.govresearchgate.netnih.govresearchgate.netrsc.org An MD simulation of this compound, likely in a solvent like water, would allow for the investigation of its dynamic behavior, including conformational changes over time and its interactions with solvent molecules. Such simulations could reveal information about the hydration shell around the molecule and provide insights into its solubility and transport properties. While MD simulations have been performed on various sulfonamide-containing systems, including polymers and drug molecules, no such studies have been reported for this compound. nih.govnih.gov
Prediction of Physicochemical Parameters Relevant to Reactivity and Environmental Behavior
Computational methods are increasingly used to predict key physicochemical parameters that govern a molecule's behavior.
pKa Value Predictions
The pKa value is a measure of the acidity of a compound. For a sulfonamide, the proton on the nitrogen atom is acidic. Computational methods, often in conjunction with a continuum solvation model, can be used to predict the pKa of the sulfonamide group. researchgate.netsemanticscholar.orgchemrxiv.orgrsc.orgnih.gov These predictions are based on calculating the Gibbs free energy change of the deprotonation reaction in solution. Accurate pKa prediction is important for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. While there are established computational protocols for predicting the pKa of sulfonamides, a specific predicted value for this compound is not available in the literature. researchgate.netsemanticscholar.orgrsc.orgnih.gov
Lipophilicity Modeling (e.g., logP)
Lipophilicity is a critical physicochemical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A higher logP value indicates greater lipophilicity.
Various computational methods are employed to predict the logP of a molecule. These approaches can be broadly categorized into atom-based, fragment-based, and whole-molecule methods.
Atom-based methods: These calculate logP by summing the contributions of individual atoms.
Fragment-based methods: These dissect the molecule into fragments and sum their known lipophilicity contributions.
Whole-molecule methods: These use molecular properties like surface area and volume to predict lipophilicity.
Table 1: Commonly Used Software and Web Tools for logP Prediction
| Software/Web Tool | Prediction Method Principle |
| Molinspiration | Group contribution method based on a large set of drug-like molecules. |
| ChemDraw | Calculates cLogP based on a fragmental method. |
| SwissADME | Provides consensus logP values from multiple predictive models. |
| XLOGP3 | An atom-based method with corrective factors for intramolecular interactions. |
Structure-Reactivity and Structure-Property Relationship Studies
Structure-Reactivity and Structure-Property Relationship studies aim to establish a correlation between the chemical structure of a molecule and its reactivity or physical properties. These relationships are often explored using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. acdlabs.com
For sulfonamides in general, the electronic properties of the sulfonamide group and the nature of the substituent on the nitrogen atom or the sulfur atom significantly influence their biological activity and physicochemical properties. researchgate.net
In the case of this compound, the key structural features that would be considered in such studies include:
The Hexyl Chain: The length and linearity of the six-carbon alkyl chain are major determinants of its steric bulk and lipophilicity. Variations in this chain length would be expected to directly impact properties like solubility and membrane permeability.
The Sulfonamide Group (-SO₂NH₂): This functional group is a key pharmacophore in many biologically active sulfonamides. Its acidic proton on the nitrogen atom can participate in hydrogen bonding, which is crucial for receptor binding. The pKa of this proton is a critical parameter influencing the ionization state of the molecule at physiological pH. A predicted pKa value for this compound is approximately 10.96. This indicates it is a weak acid.
A QSAR or QSPR study for a series of alkylsulfonamides, including this compound, would typically involve the calculation of various molecular descriptors.
Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Sulfonamides
| Descriptor Type | Examples | Relevance |
| Electronic | Dipole moment, Partial charges on atoms, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |
| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, influencing its fit into a binding site. |
| Topological | Connectivity indices, Shape indices | Encodes information about the branching and connectivity of the molecular structure. |
| Hydrophobic | Calculated logP | Quantifies the lipophilicity of the molecule. |
By developing mathematical models that correlate these descriptors with an observed activity or property, researchers can predict the behavior of new, unsynthesized compounds and gain insights into the molecular features that are most important for a desired outcome. For sulfonamides, studies have often shown a correlation between the electronic properties of the sulfonamide group and their antibacterial activity. researchgate.net While specific structure-reactivity studies for this compound are not detailed in the available literature, the principles of QSAR and QSPR provide a robust framework for how such an analysis would be conducted.
Academic Applications in Chemical Science and Technology
Role as a Chemical Building Block
As a primary sulfonamide, 1-Hexanesulfonamide serves as a valuable and versatile starting material or intermediate in organic synthesis. Its reactive sites allow for the construction of more complex molecular architectures, including those with specialized properties such as fluorinated compounds.
Synthesis of Novel Fluorinated Compounds
The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties, often enhancing stability and functionality. Sulfonamides are key precursors in the synthesis of fluorinated derivatives. A general and widely applied method involves the reaction of a perfluoroalkanesulfonyl fluoride (B91410) with a suitable amine. nih.gov For instance, N-alkylated perfluoroalkanesulfonamides can be synthesized from the corresponding perfluoroalkanesulfonyl fluoride. nih.gov This principle can be extended to this compound, where it can be used to create novel perfluorohexylsulfonamide derivatives.
Another synthetic route involves the conversion of sulfonyl fluorides to sulfonamides. While sulfonyl fluorides are stable, their reactivity can be "unlocked" using specific activators. acs.org For example, calcium triflimide has been shown to be an effective Lewis acid for activating a wide array of sulfonyl fluorides, including alkylsulfonyl fluorides, to facilitate their reaction with amines to form sulfonamides in good to excellent yields. acs.orgtheballlab.com This methodology allows for the strategic incorporation of the sulfonamide group into complex molecules under controlled conditions. acs.org
Table 1: Synthetic Pathways Involving Sulfonamide Derivatives
| Reaction Type | Precursors | Product | Key Features |
|---|---|---|---|
| N-Alkylation of Perfluoroalkanesulfonyl Fluorides | Perfluoroalkanesulfonyl fluoride, Primary or Secondary Amine | N-Alkyl Perfluoroalkanesulfonamide | A common industrial and laboratory method for creating fluorinated sulfonamides. nih.gov |
| Sulfonamidation of Sulfonyl Fluorides | Alkylsulfonyl fluoride, Amine, Lewis Acid (e.g., Ca(NTf2)2) | Alkylsulfonamide | Activates stable sulfonyl fluorides for nucleophilic addition, suitable for diverse substrates. acs.org |
Precursor in Organic Synthesis
The sulfonamide moiety is a cornerstone in the synthesis of a diverse range of organic compounds. Aryl sulfinates, which can be generated from primary and secondary sulfonamides, are versatile intermediates for producing various sulfonyl-derived molecules that are common motifs in pharmaceuticals and agrochemicals. nih.gov This highlights the potential of this compound to serve as a precursor to a broad class of functionalized molecules.
Modern synthetic methods have further expanded the utility of simple sulfonamides. For example, a palladium-catalyzed three-component reaction using a sulfonamide, paraformaldehyde, and an arylboronic acid can produce structurally complex arylmethylsulfonamide derivatives in an operationally simple manner. organic-chemistry.org Such methods demonstrate how a basic building block like this compound can be elaborated into more complex and valuable chemical entities through catalytic C-C bond-forming reactions. organic-chemistry.org The adaptability of sulfonamide synthesis is also shown in the variety of available methods, including electrochemical processes and reactions involving sulfonic esters, underscoring the continuous innovation in the field. researchgate.net
Research in Surface Science and Material Applications
The distinct hydrophobic tail and hydrophilic head of this compound make it a molecule of interest for applications where interfacial properties are critical. This includes its function as a surfactant and its incorporation into advanced functional materials.
Surfactant Properties in Research Formulations
A surfactant is a compound that lowers the surface tension between two liquids, a gas and a liquid, or a liquid and a solid. wikipedia.org Surfactant molecules achieve this through their amphiphilic structure, which consists of a water-soluble (hydrophilic) head and a water-insoluble (hydrophobic) tail. wikipedia.orgjocpr.com In this compound, the sulfonamide group serves as the polar hydrophilic head, while the hexyl chain acts as the nonpolar hydrophobic tail.
This molecular structure allows surfactants to adsorb at interfaces, orienting themselves to minimize unfavorable interactions. wikipedia.org In aqueous solutions, as the concentration of a surfactant increases, the molecules aggregate to form structures called micelles, with the hydrophobic tails sequestered in the interior and the hydrophilic heads facing the water. jocpr.com This process of micellization is fundamental to the action of surfactants as detergents, emulsifiers, and wetting agents. firp-ula.org The specific properties of a surfactant, such as its tendency to form micelles (indicated by the critical micelle concentration, or CMC) and its effectiveness at reducing surface tension, are dictated by the nature of its head and tail groups. researchgate.net
Applications in Functional Materials Research (e.g., Coatings, Films)
Functional materials are a class of advanced materials designed to possess specific properties that can be responsive to external stimuli. dartmouth.edu These materials are crucial for innovations in electronics, energy, and biomedicine. dartmouth.edu The incorporation of specific chemical moieties, such as sulfonamides, can impart desired functionalities to polymers and other materials.
In the context of materials like coatings and films, the properties of the constituent polymers are paramount. Research has shown that incorporating sulfonamide groups into polymer structures can be a strategy for crosslinking. This crosslinking can significantly improve the mechanical properties of the resulting material, which is a key consideration for the durability and performance of coatings and films.
Investigation in Electrolyte Systems (e.g., Lithium-ion Batteries)
The development of safer and more efficient electrolytes is a critical area of research for advancing lithium-ion battery technology. icrepq.com Traditional electrolytes often use flammable organic carbonate solvents, which limits the operating voltage and raises safety concerns. oaepublish.com Sulfones, a class of compounds closely related to sulfonamides, are being actively investigated as alternative electrolyte solvents due to their desirable properties. researchgate.net
Sulfones exhibit high dielectric constants, low flammability, wide electrochemical windows, and high thermal stability. oaepublish.com Specifically, sulfolane (B150427) is a promising candidate that has received significant interest. oaepublish.com Research has shown that sulfone-based electrolytes can be highly stable against electrochemical oxidation, with no oxidative decomposition observed below 5.5 V vs. Li/Li+. researchgate.netnih.gov Furthermore, the fluorination of the alkyl groups in sulfone molecules appears to aid in the formation of a stable solid electrolyte interface (SEI) on the anode, which is crucial for battery performance and longevity. researchgate.net The investigation into sulfamide- and sulfonamide-based molecules for electrolytes has demonstrated their exceptional stability under the harsh conditions present in batteries, making them promising for next-generation energy storage systems. nih.gov
Table 2: Properties of Sulfone-Based Electrolytes for Battery Applications
| Property | Advantage | Relevance to this compound Derivatives |
|---|---|---|
| High Oxidative Stability | Allows for higher operating voltages (> 5 V). researchgate.net | The sulfonyl group contributes to a wide electrochemical window. |
| Low Flammability | Increases the safety of the battery compared to carbonate-based electrolytes. oaepublish.com | Sulfone/sulfonamide structures are inherently less flammable. |
| High Dielectric Constant | Effectively dissolves lithium salts to ensure high ionic conductivity. oaepublish.com | The polar sulfonyl group enhances the solvent's ability to solvate ions. |
| Formation of Stable SEI | Fluorination of alkyl chains improves compatibility with graphite (B72142) anodes. researchgate.net | A fluorinated derivative of this compound could promote a robust SEI. |
Catalysis Research Involving this compound
Research in the field of catalysis related to this compound primarily focuses on the various catalytic methods developed for the synthesis of sulfonamides in general, rather than the use of this compound itself as a catalyst. The formation of the sulfonamide bond is a critical step, and numerous catalytic systems have been explored to make this process more efficient, environmentally benign, and applicable to a wide range of substrates, including alkyl sulfonamides.
The conventional synthesis of sulfonamides involves the reaction of sulfonyl chlorides with amines, a process often facilitated by a base catalyst. researchgate.net Tertiary amines like pyridine (B92270) or triethylamine (B128534) are commonly used to catalyze the reaction and to act as scavengers for the hydrochloric acid byproduct. researchgate.net However, advancements in catalysis have introduced more sophisticated and efficient methods.
One modern approach involves the use of transition metal catalysts. A notable example is the manganese-catalyzed N-alkylation of primary sulfonamides using alcohols as the alkylating agents. acs.org This "borrowing hydrogen" method utilizes a well-defined and bench-stable Mn(I) PNP pincer precatalyst. The proposed mechanism involves the catalyst activating an alcohol to form an aldehyde and a manganese hydride species. The primary sulfonamide then condenses with the aldehyde to form an N-sulfonylimine, which is subsequently reduced by the manganese hydride to yield the N-alkylated sulfonamide and regenerate the active catalyst. acs.org This process is efficient for a diverse array of aryl and alkyl sulfonamides, achieving high yields. acs.org Other transition metals, including ruthenium and iridium, have also been employed to catalyze the N-alkylation of sulfonamides with alcohols. organic-chemistry.org
Heterogeneous catalysts have also been investigated for sulfonamide synthesis to simplify product purification and catalyst recovery. Silica gel, for instance, has demonstrated catalytic activity in the synthesis of sulfonamides from sulfonyl chlorides and amines under mild, solvent-free conditions. scilit.com This approach aligns with the principles of green chemistry by eliminating the need for volatile organic solvents.
The table below summarizes various catalytic approaches applicable to the synthesis of alkyl sulfonamides like this compound.
| Catalyst Type | Method | Substrates | Key Advantages |
| Base Catalysts | Amine Coupling | Sulfonyl Chlorides, Amines | Simple, traditional method. researchgate.net |
| Transition Metal Catalysts (e.g., Mn, Ru, Ir) | N-Alkylation ("Borrowing Hydrogen") | Primary Sulfonamides, Alcohols | High efficiency, broad substrate scope. acs.orgorganic-chemistry.org |
| Heterogeneous Catalysts (e.g., Silica Gel) | Amine Coupling | Sulfonyl Chlorides, Amines | Solvent-free conditions, easy catalyst recovery. scilit.com |
| Brønsted/Lewis Acids | Alkylation | Sulfonamides, Trichloroacetimidates | Can proceed under thermal conditions without an exogenous catalyst. nih.gov |
Additionally, research has explored the alkylation of sulfonamides using trichloroacetimidates, which can proceed under thermal conditions without any external catalyst, although Brønsted or Lewis acids can accelerate the reaction. nih.gov These diverse catalytic strategies highlight the ongoing efforts to develop more sustainable and effective routes for producing sulfonamides, including this compound.
Research in Agrochemical Adjuvant Systems (as related to chemical function)
While specific research detailing this compound as an agrochemical adjuvant is limited, the broader class of alkyl sulfonamides and related sulfonate compounds is recognized for its utility in pesticide and herbicide formulations. google.comgoogle.comepa.gov Sulfonamides have been investigated for agricultural applications, including as herbicides, plant growth regulators, and insecticides. nih.govgoogle.comepa.gov Their chemical function in adjuvant systems is primarily related to their surface-active properties, which enhance the effectiveness of the primary active ingredient in an agrochemical formulation. agriculturistmusa.comgreenenvirochem.co.za
Adjuvants are substances added to a spray mixture to improve the performance of a pesticide. wisc.edusaskpulse.com This can involve multiple functions, such as improving the spreading, wetting, adhesion, or penetration of the active ingredient on the target surface, like a plant's leaves. agriculturistmusa.comgreenenvirochem.co.za Surfactants (surface-active agents) are a major category of activator adjuvants, and the molecular structure of compounds like this compound, featuring a hydrophobic alkyl chain and a polar sulfonamide group, is characteristic of a surfactant. ufl.edugrdc.com.au
The key chemical functions of alkyl sulfonamide and sulfonate-type compounds in agrochemical adjuvant systems include:
Reducing Surface Tension : As surfactants, these compounds lower the surface tension of spray droplets. agriculturistmusa.com This allows the droplets to spread more evenly across the waxy or hairy surfaces of leaves rather than beading up and rolling off, ensuring better coverage and contact of the pesticide with the target. agriculturistmusa.comgreenenvirochem.co.za
Improving Solubility and Stability : Some pesticide active ingredients are not readily soluble in water. agriculturistmusa.com Adjuvants can act as emulsifiers or compatibility agents, helping to dissolve or disperse these substances in the spray tank and maintaining a stable mixture. agriculturistmusa.comgrdc.com.au Short-chain alkyl sulfonates, for example, have been used as hydrotropes in pesticide formulations to improve the solubility and stability of the mixture, particularly when combined with high ionic strength fertilizer solutions. google.com
Enhancing Penetration : For systemic herbicides that need to enter the plant's tissues to be effective, adjuvants can enhance penetration through the plant's protective outer layer, the cuticle. apparentag.com.au The surfactant properties help to disrupt this waxy barrier, facilitating the uptake of the active ingredient. researchgate.net
Acting as an Active Ingredient : Beyond adjuvant functions, certain fluorinated sulfonamides have been developed as a class of delayed-action insecticides, demonstrating that the sulfonamide functional group can possess inherent pesticidal activity. epa.gov Wettable-powder formulations of some insecticidal sulfonamides have been prepared using sodium lauryl sulfate, another surfactant, to ensure effective application. researchgate.net
Environmental Chemistry and Biogeochemical Cycling
Environmental Fate and Distribution Mechanisms
The distribution of 1-Hexanesulfonamide-related compounds in the environment is governed by a combination of physical and chemical properties that influence their movement across different environmental media. itrcweb.org
The transport of this compound and its derivatives through environmental compartments is influenced by processes such as advection, dispersion, diffusion, atmospheric deposition, and leaching. itrcweb.orgnccoast.org As surfactants, these compounds tend to partition at interfaces, such as between air and water. nih.gov
Key transport pathways include:
Groundwater and Surface Water : Due to their potential presence in industrial and municipal wastewater effluent, these compounds can contaminate waterways and groundwater. ipen.org The movement in aquatic systems is primarily driven by advection, the flow-related transport within the water, which can lead to the formation of contaminant plumes. nccoast.orgnih.gov
Soil and Sediment : Partitioning processes, including electrostatic interactions and sorption to organic matter, affect their mobility in soil and sediment. itrcweb.org However, downward leaching through unsaturated soils, particularly during rainfall or irrigation, is a significant transport mechanism from surface contamination to groundwater. itrcweb.org Land application of contaminated sludge can also introduce these substances into the soil. nih.gov
Atmospheric Transport : While less volatile compounds are less prone to long-range atmospheric transport, precursors can be released into the air from manufacturing facilities or through processes like waste incineration. nih.gov Subsequent atmospheric deposition can lead to contamination in areas far from the original source. itrcweb.orgnccoast.org This long-range transport is responsible for the presence of related perfluorinated compounds in remote locations like the Arctic. nccoast.org
The unique chemical structure of these compounds, possessing both hydrophobic and hydrophilic properties, causes them to accumulate at interfaces between environmental media, such as soil/water and water/air. itrcweb.org
Substances like this compound are part of a larger group of per- and polyfluoroalkyl substances (PFAS) known for their persistence. cswab.org Their degradation leads to the formation of perfluoroalkyl sulfonic acids (PFSAs) such as Perfluorohexane (B1679568) Sulfonic Acid (PFHxS), which are exceptionally stable in the environment. cswab.orgindustrialchemicals.gov.au PFHxS, a key metabolite, is not expected to undergo biodegradation, hydrolysis, or aqueous photolysis under typical environmental conditions and is therefore considered very persistent in water, soil, and sediment. cswab.org The persistence of these terminal products means that even if the parent sulfonamide compounds degrade, the perfluorinated chain remains intact, leading to long-term environmental contamination. cswab.org
Transformation and Degradation Pathways
This compound and related compounds can be transformed in the environment through both abiotic and biotic processes, leading to the formation of more stable and persistent perfluorinated acids. cswab.org
Abiotic degradation of substances containing the perfluorohexane sulfonyl (C6F13SO2) moiety can occur, leading to the release of persistent metabolites. cswab.org While many perfluorinated compounds are resistant to hydrolysis, certain precursor compounds can hydrolyze, which may be an initial step toward further transformation. nccoast.org For instance, the hydrolysis of some fluorotelomer-derived precursors to form perfluoroalkyl acids can have a half-life of over 50 years at a neutral pH. nccoast.org Theoretical assessments suggest that abiotic degradation pathways for PFHxS precursors are anticipated to result in the formation of PFHxS. cswab.org Processes like photolysis, mediated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are known to degrade some sulfonamide antibiotics in sunlit surface waters, though the applicability to perfluorinated sulfonamides requires specific investigation. researchgate.net
Microbial activity plays a significant role in the transformation of this compound derivatives. Studies have shown that various perfluoroalkyl sulfonamido compounds can undergo biotransformation. researchgate.net For example, N-Dimethyl Ammonio Propyl Perfluorohexane Sulfonamide (AmPr-FHxSA), a C6 sulfonamide, has been observed to transform into PFHxS in aerobic soil environments. researchgate.net This process is believed to follow a pathway similar to that of its C8 counterparts, involving enzymatic mechanisms such as demethylation, acetylation, and hydroxylation. researchgate.net
The biotransformation appears to be linked to specific microbial activities, such as those of ammonia-oxidizing archaea and nitrite-oxidizing bacteria, suggesting a connection between the degradation of these compounds and nitrogen cycling in ecosystems. researchgate.net The presence of certain bacteria, including Acinetobacter and Pseudomonas, has been associated with the degradation of other sulfonamides in sludge, indicating that specific microbial communities are capable of breaking down these types of chemicals. nih.gov
A primary concern regarding the environmental fate of this compound and its derivatives is their transformation into highly persistent and mobile perfluorinated acids.
Perfluorohexane Sulfonic Acid (PFHxS) : Numerous studies confirm that precursors containing the C6F13SO2 moiety are expected to degrade to PFHxS in the environment. cswab.org Biotransformation of C6 sulfonamido precursors, often found in materials like aqueous film-forming foams (AFFF), is a known pathway for PFHxS formation. researchgate.net
Perfluorohexanoic Acid (PFHxA) : In addition to PFHxS, the formation of PFHxA is another significant degradation outcome. cswab.org During water treatment processes like chlorination, N-(3-(dimethylaminopropan-1-yl)perfluoro-1-hexanesulfonamide (N-AP-FHxSA) was found to rapidly transform, producing quantitative yields of various products, including PFHxA. nih.gov Theoretical assessments of abiotic degradation also indicate that PFHxA can be a major transformation product from PFHxS precursors, sometimes in a higher ratio than PFHxS. cswab.org
Table 2: Key Metabolites from this compound Precursors
| Precursor Compound | Transformation Process | Key Metabolite(s) | Source |
|---|---|---|---|
| N-Dimethyl Ammonio Propyl Perfluorohexane Sulfonamide (AmPr-FHxSA) | Biotransformation (aerobic soil) | PFHxS | researchgate.net |
| N-(3-(dimethylaminopropan-1-yl)perfluoro-1-hexanesulfonamide (N-AP-FHxSA) | Abiotic (Chlorination) | PFHxA | nih.gov |
| Substances with C6F13SO2 moiety | Abiotic/Biotic Degradation | PFHxS, PFHxA | cswab.org |
Mechanistic Studies of Environmental Reactivity
Influence of Environmental Conditions (e.g., pH, Oxidants)
Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), would be expected to degrade this compound. The reaction would likely proceed via hydrogen abstraction from the hexyl chain, initiating a cascade of reactions leading to mineralization. However, the kinetics and specific degradation byproducts of this compound under various AOPs have not been documented.
Role of Structural Features on Environmental Mobility and Degradation
The environmental mobility and degradation of this compound are dictated by its chemical structure, which consists of a six-carbon alkyl chain (hexyl group) and a polar sulfonamide functional group.
Degradation: The non-fluorinated alkyl chain of this compound makes it susceptible to microbial degradation. This is a critical distinction from its perfluorinated counterparts (like FHxSA), whose carbon-fluorine bonds are extremely strong and resistant to enzymatic cleavage. Microorganisms in soil and water could potentially utilize the hexyl group as a carbon source through pathways such as beta-oxidation. The sulfonamide group itself is generally more resistant to biodegradation than the alkyl chain.
Investigations into Sources and Environmental Releases
There is no specific information available from environmental monitoring studies or industrial reporting that identifies sources and documents releases of this compound into the environment. As a non-fluorinated compound, it is not part of the major PFAS manufacturing processes that are significant sources of perfluorinated sulfonamides. Potential, though unconfirmed, sources could include its use as an intermediate in chemical synthesis or as a component in specialized industrial applications. Without dedicated studies, quantifying its release remains impossible.
Comparative Environmental Studies with Other PFAS (e.g., PFOS, PFOA)
Direct comparative environmental studies between this compound and per- and polyfluoroalkyl substances (PFAS) like perfluorooctanesulfonate (B1231939) (PFOS) and perfluorooctanoic acid (PFOA) have not been conducted, due to the lack of environmental data for this compound. However, a theoretical comparison based on their structures highlights fundamental differences in their expected environmental fate.
The defining characteristic of PFOS and PFOA is their perfluorinated alkyl chains, which are responsible for their extreme persistence in the environment. mdpi.com These compounds are not known to biodegrade and are highly resistant to chemical degradation. mdpi.com In contrast, the simple alkyl chain of this compound is expected to be biodegradable, representing a significant degradation pathway that is absent for PFOS and PFOA.
In terms of mobility, PFOS and PFOA are highly water-soluble and exist as anions in the environment, leading to high mobility in aquatic systems and limited sorption to sediments. While this compound is also expected to be water-soluble, its longer, non-fluorinated alkyl chain may result in greater partitioning to organic carbon in soil and sediment compared to shorter-chain PFAS.
The following table summarizes a theoretical comparison of the environmental properties of these compounds.
| Property | This compound (Predicted) | Perfluorooctanesulfonate (PFOS) | Perfluorooctanoic Acid (PFOA) |
| Persistence | Low to moderate; susceptible to biodegradation. | Very high; resistant to biodegradation and chemical degradation. | Very high; resistant to biodegradation and chemical degradation. |
| Bioaccumulation | Low to moderate potential. | High potential in organisms. mdpi.com | Moderate potential, particularly in air-breathing organisms. |
| Mobility in Water | Moderate to high, dependent on solubility and sorption. | High, exists as a mobile anion. | High, exists as a mobile anion. |
| Primary Degradation Pathway | Microbial degradation of the alkyl chain. | Essentially none under environmental conditions. | Essentially none under environmental conditions. |
Investigations into Biological Activity and Mechanistic Interactions Non Human Context
In Vitro Studies on Biological Pathways
A primary mechanism through which sulfonamides exert their biological effects is the inhibition of metalloenzymes, most notably carbonic anhydrases (CAs). nih.gov Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov This reaction is fundamental to numerous physiological processes.
The inhibitory action of sulfonamides stems from the chemical properties of the sulfonamide group (-SO₂NH₂). In its deprotonated, anionic form (-SO₂NH⁻), this group acts as a potent zinc-binding group. It coordinates to the Zn(II) ion located in the active site of the carbonic anhydrase, displacing the zinc-bound water molecule or hydroxide ion that is essential for the enzyme's catalytic activity. This binding prevents the enzyme from performing its function.
Aliphatic sulfonamides, a class to which 1-Hexanesulfonamide belongs, have been shown to be effective inhibitors of several carbonic anhydrase isoforms. nih.gov Studies on various sulfonamide derivatives demonstrate a wide range of inhibitory potencies, which are often quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher affinity and more potent inhibition. For instance, investigations into novel sulfonamides have revealed Kᵢ values spanning from the micromolar to the potent nanomolar range against different human (h) CA isoforms. nih.govtandfonline.com
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | hCA I | 46 µM tandfonline.com |
| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | hCA II | 94 µM tandfonline.com |
| Acetazolamide (Standard Inhibitor) | hCA IX | 25.8 nM nih.gov |
| Compound 15 (a pyrazole derivative) | hCA IX | 6.1 nM nih.gov |
This table presents a selection of inhibition data for various sulfonamide compounds against human carbonic anhydrase (hCA) isoforms to illustrate the range of inhibitory activities.
While enzyme inhibition is a major mechanism for sulfonamides, certain derivatives have been specifically designed to bind to cell surface receptors. This approach uses the sulfonamide moiety as part of a larger molecular scaffold engineered to achieve high affinity and selectivity for a particular receptor target. ibmc.msk.ru
Research has focused on developing sulfonamide-based ligands for various G protein-coupled receptors (GPCRs) and other receptor types. For example, novel halogenated arylsulfonamides have been synthesized and shown to bind with high affinity to sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in the regulation of cell signaling and are often overexpressed in tumor cells. nih.gov In these studies, competitive binding assays are used to determine the affinity of the new compounds by measuring their ability to displace a known radiolabeled ligand from the receptor. Affinity is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). nih.gov
Similarly, N-acyl-N-alkyl sulfonamide derivatives have been developed as selective antagonists for the adenosine A₂B receptor, demonstrating good binding affinity and subtype selectivity in radioligand displacement assays. nih.gov
| Compound Class | Target Receptor | Measured Affinity |
| Halogenated Arylsulfonamides | Sigma-1 (σ₁) | Subnanomolar (Kᵢ) nih.gov |
| Halogenated Arylsulfonamides | Sigma-2 (σ₂) | Low nanomolar (Kᵢ) nih.gov |
| N-acyl-N-alkyl Sulfonamides | Adenosine A₂B | High affinity (nM range) nih.gov |
This table summarizes findings from receptor binding studies on different classes of sulfonamide derivatives.
Structure-Activity Relationships (SAR) for Biological Effects in Model Systems
The biological activity of sulfonamide compounds is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological potency and selectivity. youtube.comnih.gov
For antibacterial sulfonamides, a key structural feature is the unsubstituted para-amino group (-NH₂) on the benzene ring, which mimics the natural substrate, para-aminobenzoic acid (PABA). youtube.com Substitution on this N4-nitrogen generally leads to a loss of activity. youtube.com Conversely, substitutions on the N1-nitrogen of the sulfonamide group can significantly modulate the compound's properties. youtube.com Introducing electron-withdrawing heterocyclic rings at the N1 position can increase the acidity of the sulfonamide proton, which is crucial for achieving an optimal pKa (in the range of 6.6 to 7.4) for antibacterial efficacy. youtube.com
In the context of enzyme inhibition, SAR studies on carbonic anhydrase inhibitors have shown that both the core sulfonamide group and the "tail" of the molecule are critical. nih.gov While the sulfonamide group anchors the inhibitor to the zinc ion in the active site, the rest of the molecule can form additional interactions with amino acid residues in and around the active site cavity. These secondary interactions can dramatically enhance binding affinity and, importantly, confer selectivity for different CA isoforms. nih.gov For aliphatic sulfonamides, the introduction of substituents on the alkyl chain can be used to modulate the affinity of the inhibitor against a specific CA isoform.
Research on Specific Non-Human Biological Activities
The most well-known biological activity of sulfonamides is their antibacterial effect. wikipedia.orgmsdmanuals.com They function as bacteriostatic agents, meaning they inhibit the growth and replication of bacteria rather than killing them directly. study.comclevelandclinic.org
The mechanism of action is based on competitive inhibition. Bacteria, unlike humans, must synthesize their own folic acid (vitamin B9), an essential nutrient for producing DNA, RNA, and proteins. study.comdrugbank.com A key enzyme in this pathway is dihydropteroate synthase (DHPS), which uses para-aminobenzoic acid (PABA) as its substrate. wikipedia.orgyoutube.com Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, blocking the synthesis of dihydrofolic acid and thereby halting bacterial replication. msdmanuals.comdrugbank.com
The effectiveness of sulfonamides is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Studies have evaluated various sulfonamide derivatives against a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.gov
| Compound | Bacterial Strain | MIC (µg/mL) |
| Sulfonamide Derivative FQ5 | S. aureus ATCC 25923 | 32 researchgate.net |
| Sulfonamide Derivative FQ5 | P. aeruginosa ATCC 27853 | 16 researchgate.net |
| Sulfonamide Derivative FQ5 | E. coli ATCC 35401 | 16 researchgate.net |
| Sulfonamide Derivative FQ6 | P. aeruginosa ATCC 27853 | 128 researchgate.net |
| Sulfonamide Derivative FQ6 | E. coli ATCC 35401 | 128 researchgate.net |
This table shows the Minimum Inhibitory Concentration (MIC) values for selected sulfonamide analogues against various bacterial strains, demonstrating a range of antibacterial potency.
In addition to their antibacterial properties, many sulfonamide derivatives have demonstrated significant antifungal activity in in vitro models. nih.govnih.gov The mechanisms underlying their antifungal effects can be multifaceted. One proposed mechanism involves the inhibition of fungal carbonic anhydrases, which are vital for fungal growth and development. nih.gov
Studies have screened sulfonamide-derived compounds against a variety of pathogenic fungal strains, including species of Candida, Aspergillus, and Trichophyton. nih.gov The antifungal efficacy is determined by measuring the MIC, similar to antibacterial testing. Research has shown that different structural modifications on the sulfonamide scaffold can lead to potent activity against a broad spectrum of fungi. nih.govnih.gov
| Compound Class | Fungal Strain | Activity Noted |
| Sulfonamide-derived chromones | Trichophyton longifusus | Significant Inhibition nih.gov |
| Sulfonamide-derived chromones | Candida albicans | Significant Inhibition nih.gov |
| Sulfonamide-derived chromones | Aspergillus flavus | Significant Inhibition nih.gov |
| Arylsulfonamides | Candida glabrata | Fungicidal Effects nih.gov |
This table highlights the antifungal activity of different classes of sulfonamide derivatives against various fungal species in model systems.
Anti-oxidant Activities in Model Systems
The sulfonamide functional group is a core component of various molecules that have demonstrated antioxidant properties in in vitro model systems. The primary mechanism of action for many antioxidants is their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly used to evaluate this potential. nih.govmdpi.com
In studies of novel sulfonamide derivatives, researchers have observed significant free radical scavenging capabilities. For instance, a series of newly synthesized 2-thiouracil-5-sulfonamide derivatives demonstrated potent antioxidant activity, with some compounds showing IC50 values (the concentration required to scavenge 50% of DPPH radicals) as low as 7.55 ± 1.70 μg/mL. nih.gov Another study on azole derivatives incorporating a sulfonamide moiety also reported notable antioxidant activity against DPPH free radicals. researchgate.net One compound, in particular, showed 90% inhibition of radical formation at a concentration of 200 µg/mL. researchgate.net
These findings suggest that the core sulfonamide structure, as found in this compound, can be a scaffold for antioxidant activity. The specific activity is often influenced by the other chemical moieties attached to the sulfonamide group. nih.gov
| Compound Type | Assay | Measurement | Result | Source |
|---|---|---|---|---|
| 2-Thiouracil-5-Sulfonamide Derivatives | DPPH Radical Scavenging | IC50 | 7.55 ± 1.70 μg/mL to 80.0 ± 0.70 μg/mL | nih.gov |
| Gallic Acid Sulfonamide Derivative (3,4,5-TMBS) | DPPH Radical Scavenging | Activity | Comparable to Gallic Acid at <10 µM | mdpi.com |
| Azole Sulfonamide Derivative (1c) | DPPH Radical Scavenging | % Inhibition | 90% at 200 µg/mL | researchgate.net |
| Azole Sulfonamide Derivatives (1b, 1c, 1d, 1e) | DPPH Radical Scavenging | % Inhibition | >50% at 12.5 μg/mL | researchgate.net |
Elucidation of Molecular Mechanisms of Action in Model Systems
The molecular mechanisms of sulfonamides are best understood in the context of their antibacterial action. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. nih.govwikipedia.orgbiorxiv.org By mimicking the structure of the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS. juniperpublishers.comdrugbank.com This binding event blocks the normal metabolic pathway, preventing the production of dihydrofolate and subsequently tetrahydrofolate, an essential precursor for DNA and RNA synthesis. biorxiv.orgjuniperpublishers.com This inhibition of folic acid synthesis halts bacterial growth and replication, an effect known as bacteriostasis. wikipedia.orgjuniperpublishers.com
Beyond their well-established antibacterial role, sulfonamides have been investigated as inhibitors of other enzymes. The sulfonamide group is a key feature in inhibitors of matrix metalloproteases (MMPs) and carbonic anhydrases. nih.govmdpi.com The tetrahedral configuration of the sulfur atom in the sulfonamide group can act as a transition state analog, contributing to its inhibitory potential against certain enzymes. mdpi.com
In the context of fluorinated sulfonamides like perfluorohexane (B1679568) sulfonamide (FHxSA), studies in microbial systems suggest that these compounds can interfere with cell membranes and membrane-bound proteins. nih.gov Research on microorganisms used for bioremediation showed that FHxSA could inhibit the degradation of certain aromatic hydrocarbons, with the mechanism potentially involving disruption of the cell membrane or interference with folate biosynthesis. nih.govacs.org
General Research on Effects of Fluorination on Biological Activity
The introduction of fluorine atoms into organic molecules, a process known as fluorination, can significantly alter their physical, chemical, and biological properties. researchgate.net In the field of medicinal and agricultural chemistry, fluorination is a common strategy to enhance the efficacy of a compound. researchgate.net
Fluorine's high electronegativity can lead to stronger interactions with biological targets. researchgate.net The replacement of hydrogen with fluorine can affect a molecule's:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by enzymes. This often leads to a longer biological half-life.
Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). This can improve its ability to cross cell membranes and enhance its bioavailability.
Binding Affinity: The presence of fluorine can alter the electronic properties of a molecule, potentially leading to more favorable interactions with the active site of a target enzyme or receptor.
Research into fluorinated sulfonamide compounds has demonstrated their importance in developing new chemical entities with unique biological characteristics. researchgate.net Studies comparing fluorinated sulfonamides like FHxSA with their non-fluorinated counterparts have shown that the fluorinated versions can exhibit increased microbial inhibition. acs.org This highlights the profound impact that fluorination can have on the biological activity of the core sulfonamide structure.
Q & A
Q. What are the established synthetic routes for 1-Hexanesulfonamide, and what purification methods are recommended?
The synthesis of this compound derivatives typically involves nucleophilic substitution or sulfonylation reactions. For example, intermediates like 6-amino derivatives can be functionalized via reaction with cyclohexylmethoxy or morpholinoethoxy groups in dichloromethane, followed by purification using silica gel chromatography with methanol-ammonium hydroxide gradients . Post-synthesis, washing with water/brine and drying under vacuum (50°C) are critical to isolate pure products.
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm sulfonamide backbone and substituent integration.
- Mass spectrometry (MS) for molecular weight validation.
- Infrared (IR) spectroscopy to identify sulfonamide S=O stretches (~1350–1300 cm⁻¹). Chromatographic purity checks (HPLC) and elemental analysis are also recommended to ensure compound integrity .
Q. How should researchers design experiments to assess the stability of this compound under various conditions?
Stability studies should test:
- Thermal stability : Incubate at elevated temperatures (e.g., 40–80°C) and monitor degradation via HPLC.
- pH sensitivity : Expose to buffers across pH 2–12, analyzing hydrolytic decomposition.
- Light sensitivity : Conduct UV-Vis spectroscopy before/after light exposure. Controlled variables (humidity, oxygen) must be documented .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Yield improvements require:
- Catalyst screening : Test bases (e.g., triethylamine) or transition-metal catalysts for sulfonamide bond formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) often enhance reaction efficiency.
- Temperature control : Stepwise heating (e.g., 60°C for hydrazine-mediated deprotection) minimizes side reactions .
Q. How to analyze conflicting data on the solubility profile of this compound in different solvents?
Systematic solubility testing should:
- Use saturated solutions with equilibration times ≥24 hrs.
- Employ gravimetric analysis or UV quantification for accuracy.
- Compare results against computational predictions (e.g., Hansen solubility parameters) to resolve discrepancies .
Q. What computational methods complement experimental studies in elucidating the reactivity of this compound?
- Density Functional Theory (DFT) : Predict sulfonamide bond cleavage energetics under acidic/basic conditions.
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to rationalize antimicrobial activity.
- Solvation models : Simulate solvent effects on stability using COSMO-RS .
Methodological Guidance
Q. What are the key considerations when formulating hypotheses about the mechanism of action of this compound in biological systems?
- Literature review : Identify gaps in existing mechanistic studies (e.g., unclear enzyme inhibition pathways).
- Dose-response assays : Corrogate biological activity with concentration to infer binding kinetics.
- Control experiments : Use knockout cell lines or competitive inhibitors to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
